2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound belongs to a class of heterocyclic acetamide derivatives featuring a fused imidazo-triazole core. The structure includes a 4-methoxyphenyl group at the 7-position of the imidazo[2,1-c][1,2,4]triazole scaffold and a 4-methylphenyl acetamide moiety linked via a sulfanyl bridge. Such derivatives are typically synthesized via cycloaddition or nucleophilic substitution reactions, as exemplified by related compounds in the evidence .
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14-3-5-15(6-4-14)21-18(26)13-28-20-23-22-19-24(11-12-25(19)20)16-7-9-17(27-2)10-8-16/h3-10H,11-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZIVWPMYSVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step reactions The initial step often includes the formation of the imidazo[2,1-c][1,2,4]triazole core through cyclization reactionsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-c][1,2,4]triazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- The target compound’s 4-methoxyphenyl group offers electron-donating properties, contrasting with electron-withdrawing substituents (e.g., chloro in 6m , trifluoromethyl in MFCD05154912 ), which may influence receptor binding and metabolic stability.
- The sulfanyl bridge is a common feature, but its position (e.g., imidazo-triazole vs. 1,2,4-triazole cores) alters steric and electronic profiles .
Comparison :
- Compound 6m uses azide-alkyne cycloaddition, whereas MFCD05154912 employs sulfanylmethylation for side-chain diversification.
- The target compound’s methoxy group may require protective strategies during synthesis to prevent undesired side reactions.
Bioactivity and Pharmacological Profiles
Anti-Inflammatory and Anti-Exudative Activity
- Target Compound: Predicted to exhibit anti-inflammatory activity due to structural similarity to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, which show dose-dependent anti-exudative effects at 10 mg/kg .
- Compound 6m : Lacks explicit bioactivity data but shares a triazole-acetamide scaffold with antimicrobial agents (e.g., 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ).
- MFCD05154912 : The trifluoromethyl group may enhance lipophilicity and CNS penetration but could increase toxicity risks.
Antimicrobial Potential
- The acetamide moiety is critical for antimicrobial activity, as demonstrated by related N-(4-methoxyphenyl)acetamide derivatives .
- Chloro-substituted analogs (e.g., 7h ) may exhibit higher potency but poorer solubility than the methoxy-containing target compound.
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., Methoxy) : Improve solubility and metabolic stability but may reduce receptor affinity compared to electron-withdrawing groups (e.g., chloro) .
- Bulkier Substituents (e.g., Naphthyloxy in 6m ) : Can hinder membrane permeability, whereas smaller groups (e.g., methyl in the target compound) optimize bioavailability.
- Sulfanyl Bridge Position : Imidazo-triazole cores (target) may confer unique conformational rigidity vs. 1,2,4-triazole analogs .
Biological Activity
The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that combines an imidazo[2,1-c][1,2,4]triazole core with a sulfanyl group and an acetamide moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure can be represented as follows:
This compound features a methoxyphenyl group and a sulfanyl linkage that may enhance its biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzymatic Interactions : The compound may inhibit specific enzymes such as protein kinases and cyclooxygenases (COX), which are crucial in inflammation and cancer pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit a range of pharmacological activities:
- Anticancer Activity : Some studies have shown that compounds similar to this structure possess cytotoxic properties against various cancer cell lines. For instance, derivatives have been evaluated for their ability to induce apoptosis in tumor cells.
- Antimicrobial Properties : The compound has shown potential as an antibacterial agent. Research indicates that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The inhibition of nitric oxide synthase (iNOS) and COX-2 has been observed in some related compounds, suggesting potential anti-inflammatory effects.
Case Studies
Several studies have explored the biological activities of imidazo[2,1-c][1,2,4]triazole derivatives:
- Anticancer Evaluation : A study reported that derivatives of imidazo[2,1-c][1,2,4]triazoles displayed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 20 µM. These findings suggest their potential as anticancer agents .
- Antimicrobial Activity : In another investigation, a series of imidazo-triazole compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL for certain derivatives .
- Anti-inflammatory Studies : A study highlighted the anti-inflammatory properties of triazole derivatives through their ability to inhibit the production of pro-inflammatory cytokines in vitro .
Data Summary Table
Q & A
How can reaction conditions be optimized to improve synthesis yield and purity of the compound?
Methodological Answer:
Optimization involves systematic adjustments to solvent systems, catalysts, and temperature. For example:
- Catalyst Selection : Pyridine and zeolite (Y-H) under reflux (150°C) enhance coupling efficiency in multi-step syntheses .
- Solvent Choice : Ethanol or DMF improves intermediate solubility, reducing side reactions .
- Temperature Control : Controlled heating (e.g., 60–80°C) minimizes decomposition of sensitive intermediates like the imidazo-triazole core .
- Computational Guidance : Tools like ICReDD’s quantum chemical reaction path searches can predict optimal conditions, reducing trial-and-error experimentation .
What advanced spectroscopic techniques are recommended to confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxyphenyl vs. methylphenyl groups) and sulfanyl linkage integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHNOS, MW 411.48) and detect isotopic patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the imidazo-triazole core .
- HPLC-PDA : Assess purity (>95%) by tracking UV absorption profiles of impurities .
How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Standardized Assays : Replicate experiments using uniform protocols (e.g., dose: 10 mg/kg, reference: diclofenac sodium) to minimize variability .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., enzymes in inflammation pathways) .
- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for variables like cell line heterogeneity or solvent effects .
What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Screen against kinase or GPCR libraries to predict binding modes, leveraging the methoxyphenyl group’s π-π interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) for hypothesized targets like COX-2 or TNF-α .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to identify perturbed pathways (e.g., NF-κB) .
How can structure-activity relationship (SAR) studies identify critical functional groups?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (e.g., 4-chlorophenyl) or electron-donating groups (e.g., ethoxy) to test impact on bioactivity .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to highlight essential moieties (e.g., sulfanyl-acetamide linkage for hydrogen bonding) .
- In Vivo Testing : Compare anti-inflammatory activity of methoxyphenyl vs. fluorophenyl analogs in murine models .
What computational approaches enhance reaction design for derivative synthesis?
Methodological Answer:
- Quantum Mechanical Calculations : Predict transition states and intermediates using Gaussian or ORCA to guide synthetic routes .
- Machine Learning : Train models on existing reaction datasets to prioritize high-yield pathways for novel derivatives .
- Density Functional Theory (DFT) : Analyze electronic effects of substituents (e.g., methoxy’s electron-donating nature) on reaction kinetics .
How should researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS to identify labile bonds (e.g., sulfanyl linkage) .
- Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition thresholds .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .
What methodologies address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Metabolite Profiling : Identify active/inactive metabolites using liver microsomes to explain reduced in vivo efficacy .
- 3D Tumor Spheroids : Compare 2D monolayer vs. 3D spheroid responses to mimic in vivo tumor microenvironments .
- Pharmacokinetic Modeling : Adjust dosing regimens based on bioavailability and half-life data from rodent studies .
How can metabolic stability be evaluated during preclinical development?
Methodological Answer:
- Hepatocyte Assays : Incubate with primary human hepatocytes and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, correlating with metabolic clearance rates .
What in vitro and in vivo models are recommended for toxicity profiling?
Methodological Answer:
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Channel Assay : Screen for cardiotoxicity using patch-clamp electrophysiology .
- Zebrafish Embryotoxicity : Evaluate developmental toxicity at 24–72 hpf (IC vs. LC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
